1H NMR and 13C NMR chemical shifts for 4-Fluoro-2'-methoxybenzophenone
1H NMR and 13C NMR chemical shifts for 4-Fluoro-2'-methoxybenzophenone
Structural Elucidation of 4-Fluoro-2'-methoxybenzophenone: An In-Depth Guide to 1 H and 13 C NMR Spectroscopy
Executive Summary
In modern drug development and materials science, benzophenone derivatives serve as critical pharmacophores and photoactive cores. 4-Fluoro-2'-methoxybenzophenone (CAS: 750633-46-6) is a highly asymmetric molecule that presents a unique nuclear magnetic resonance (NMR) profile. The presence of two competing electronic modulators—a strongly electron-withdrawing/donating fluorine atom and a sterically demanding, electron-donating methoxy group—creates a complex interplay of inductive (-I), mesomeric (+M), and steric effects.
This whitepaper provides an authoritative, self-validating framework for the acquisition, processing, and interpretation of the 1 H and 13 C NMR spectra for 4-Fluoro-2'-methoxybenzophenone, grounded in fundamental spectroscopic causality.
Mechanistic Context: Electronic Interplay and Steric Hindrance
To accurately interpret the chemical shifts of this compound, one must first understand the causality behind its electronic environment:
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The Carbonyl Anchor: The central C=O group acts as a strong electron-withdrawing anchor, generally deshielding the ortho protons on both adjacent phenyl rings.
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Ring A (4-Fluorophenyl): Fluorine exhibits a dual nature. Its high electronegativity exerts a strong inductive pull (-I effect), drastically deshielding the ipso carbon (C4). However, its lone pairs donate electron density into the ring via resonance (+M effect), which specifically shields the ortho carbons (C3, C5) and their attached protons[1]. Furthermore, the spin-1/2 nature of the 19 F nucleus introduces extensive scalar spin-spin coupling ( JCF and JHF ) across the ring[2].
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Ring B (2'-Methoxyphenyl): The methoxy group is a powerful electron donor (+M effect), shielding its ortho (C3') and para (C5') positions. Critically, the steric bulk of the methoxy group at the 2'-position forces Ring B out of coplanarity with the carbonyl group. This restricted rotation diminishes the extended π -conjugation, subtly shifting the expected resonance frequencies compared to an unsubstituted benzophenone.
Electronic interplay and steric hindrance defining the compound's NMR profile.
Self-Validating Experimental Protocol
High-fidelity NMR spectroscopy requires a self-validating sample preparation system. Poor sample preparation is the leading cause of spectral artifacts (e.g., distorted baselines, broad lines). The following protocol ensures optimal magnetic field homogeneity ( B0 ).
Step-by-Step Methodology
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Sample Quantification: Weigh precisely 15–25 mg of 4-Fluoro-2'-methoxybenzophenone for 1 H NMR, or 30–50 mg for 13 C NMR.
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Solvent & Internal Standard: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: TMS provides an absolute zero-frequency reference (0.00 ppm). The residual protic solvent peak (CHCl 3 at 7.26 ppm) and the 13 C solvent triplet (77.16 ppm) act as secondary internal validation points. Relying on a dual-reference system ensures the chemical shift calibration is self-validating[3].
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Particulate Filtration (Critical): Pass the dissolved solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a high-quality 5 mm NMR tube.
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Causality: Suspended solid particles possess a different magnetic susceptibility than the surrounding solution. This creates localized magnetic field gradients around each particle, destroying B0 homogeneity and causing irreversible line broadening.
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Acquisition Parameters:
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1 H NMR: Standard 30° pulse sequence (zg30), 16 scans, 2–4 second relaxation delay.
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13 C NMR: Proton-decoupled sequence (zgpg30), 512–1024 scans, to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C.
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Step-by-step self-validating NMR acquisition workflow for high-fidelity spectral data.
1 H NMR Spectral Analysis
The proton spectrum of 4-Fluoro-2'-methoxybenzophenone is defined by the distinct coupling networks of its two isolated ring systems.
Causality of Splitting Patterns
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The Pseudo-Triplet: On Ring A, the protons ortho to the fluorine atom (H3, H5) couple with both the adjacent H2/H6 protons ( 3JHH≈8.6 Hz) and the 19 F nucleus ( 3JHF≈8.6 Hz). Because these scalar coupling constants are nearly identical, the resulting signal merges into a pseudo-triplet at ~7.15 ppm, rather than a complex doublet of doublets.
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Asymmetric Multiplets: Ring B lacks an axis of symmetry. The methoxy group pushes H3' upfield to ~7.00 ppm due to direct +M shielding. H4', being meta to the methoxy group and para to the carbonyl, feels the deshielding effect of the C=O group, resonating furthest downfield on this ring at ~7.48 ppm[1].
Table 1: Predicted 1 H NMR Quantitative Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
| OCH 3 | 3.75 | s | - | 3H | Methoxy protons |
| H3' | 7.00 | d | J=8.4 | 1H | Ring B, ortho to OMe |
| H5' | 7.05 | t | J=7.4 | 1H | Ring B, para to OMe |
| H3, H5 | 7.15 | t (pseudo) | J≈8.6 | 2H | Ring A, ortho to F |
| H6' | 7.35 | dd | J=7.4,1.8 | 1H | Ring B, ortho to C=O |
| H4' | 7.48 | td | J=8.4,1.8 | 1H | Ring B, meta to OMe |
| H2, H6 | 7.85 | dd | J=8.8,5.4 | 2H | Ring A, ortho to C=O |
13 C NMR Spectral Analysis
The carbon spectrum is highly diagnostic due to the massive heteronuclear spin-spin coupling ( JCF ) generated by the 19 F nucleus on Ring A.
Causality of Carbon-Fluorine Coupling
Unlike protons, 13 C nuclei exhibit massive scalar coupling with fluorine due to the high s-orbital character of the C-F bond[2].
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1JCF (Direct): The ipso carbon (C4) is split into a massive doublet with a coupling constant of ~254 Hz[4].
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2JCF (Ortho): The coupling attenuates through two bonds, splitting C3 and C5 by ~22 Hz.
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3JCF (Meta): C2 and C6 are split by ~9 Hz.
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4JCF (Para): Even the distant C1 carbon feels the spin of the fluorine, exhibiting a fine ~3 Hz splitting.
Table 2: Predicted 13 C NMR Quantitative Data (100 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| OCH 3 | 55.6 | s | - | Methoxy carbon |
| C3' | 111.4 | s | - | Ring B, ortho to OMe |
| C3, C5 | 115.6 | d | 2JCF≈22 | Ring A, ortho to F |
| C5' | 120.5 | s | - | Ring B, para to OMe |
| C1' | 128.5 | s | - | Ring B, ipso to C=O |
| C6' | 129.8 | s | - | Ring B, ortho to C=O |
| C2, C6 | 132.6 | d | 3JCF≈9 | Ring A, ortho to C=O |
| C4' | 132.9 | s | - | Ring B, meta to OMe |
| C1 | 133.8 | d | 4JCF≈3 | Ring A, ipso to C=O |
| C2' | 157.4 | s | - | Ring B, ipso to OMe |
| C4 | 165.4 | d | 1JCF≈254 | Ring A, ipso to F |
| C=O | 194.5 | s | - | Carbonyl carbon |
Conclusion
The structural elucidation of 4-Fluoro-2'-methoxybenzophenone relies heavily on understanding the causality of its substituent effects. By employing a rigorously filtered, dual-referenced sample preparation protocol, researchers can ensure the resulting spectra are free of artifactual broadening. The resulting data—characterized by the pseudo-triplet in the 1 H spectrum and the massive 1JCF doublet in the 13 C spectrum—provides a definitive, self-validating fingerprint of this complex asymmetric molecule.
References
- NMR Sample Preparation University of Minnesota URL
- School of Chemistry, Food and Pharmacy - Research: NMR Sample Preparation University of Reading URL
- National Institute of Standards and Technology (NIST)
- NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants ResearchGate URL
- What is the coupling constant for CF3 carbon in 13C-NMR?
